molecular formula C19H19N7OS2 B11040480 6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one

6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one

Cat. No.: B11040480
M. Wt: 425.5 g/mol
InChI Key: KCQMYZPSDXDTJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one is a novel synthetic compound designed for advanced pharmaceutical and biological research. Its structure incorporates two privileged pharmacophores: a 5-methyl-1,3,4-thiadiazole unit and a 4,6,8-trimethylquinazoline system, linked through a pyrimidin-4-one core. This molecular design suggests significant potential for multi-target biological activity. The 1,3,4-thiadiazole scaffold is extensively documented in scientific literature for its diverse pharmacological properties. Derivatives of this heterocycle have demonstrated a broad spectrum of biological activities, including anticancer , anticonvulsant , antimicrobial , and anti-inflammatory effects . The specific 5-methyl-1,3,4-thiadiazole motif is a known building block in medicinal chemistry, valued for its ability to contribute to a molecule's electronic profile and binding affinity . Furthermore, the sulfanylalkyl linker (-S-CH2-) attached to this ring is a common feature in bioactive molecules, often used to connect heterocyclic units and modulate properties like solubility and metabolic stability . The quinazoline moiety in this compound is another well-established scaffold in drug discovery. When functionalized with an amino group at the 2-position, as seen in this molecule, it can serve as a key pharmacophore for interaction with various enzyme active sites. Molecular docking studies of similar hybrid molecules containing thiadiazole and other heterocyclic amines have shown promising in silico affinity for enzymes like 5-lipoxygenase (5-LOX) and cyclooxygenase-2 (COX-2), suggesting a potential mechanism of action as an anti-inflammatory agent . The presence of the pyrimidin-4-one ring adds additional hydrogen bonding capabilities, which can be critical for target recognition and binding. This compound is supplied For Research Use Only . It is intended for use in in vitro biological screening, hit-to-lead optimization studies, and investigative pharmacology. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C19H19N7OS2

Molecular Weight

425.5 g/mol

IUPAC Name

4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-2-[(4,6,8-trimethylquinazolin-2-yl)amino]-1H-pyrimidin-6-one

InChI

InChI=1S/C19H19N7OS2/c1-9-5-10(2)16-14(6-9)11(3)20-17(23-16)24-18-21-13(7-15(27)22-18)8-28-19-26-25-12(4)29-19/h5-7H,8H2,1-4H3,(H2,20,21,22,23,24,27)

InChI Key

KCQMYZPSDXDTJU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=NC(=N2)NC3=NC(=CC(=O)N3)CSC4=NN=C(S4)C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Strategy Overview

The synthesis of this compound requires sequential construction of three key components:

  • 4,6,8-Trimethylquinazolin-2-amine : A quinazoline derivative serving as the amino donor.

  • 5-Methyl-1,3,4-thiadiazole-2-thiol : A sulfur-containing heterocycle providing the sulfanylmethyl group.

  • Pyrimidin-4(3H)-one core : The central scaffold functionalized with coupling sites for the quinazoline and thiadiazole units.

The assembly involves regioselective amination, nucleophilic substitution, and catalytic cross-coupling reactions. Key challenges include steric hindrance from the trimethylquinazoline group and ensuring stability of the thiadiazole sulfanyl moiety under reaction conditions .

Preparation of 4,6,8-Trimethylquinazolin-2-amine

The quinazoline moiety is synthesized via cyclocondensation of 2-amino-4,6,8-trimethylbenzoic acid with formamide or urea under acidic conditions. A modified approach using copper catalysis has been reported for improved yield and selectivity .

Procedure :

  • Step 1 : 2-Amino-4,6,8-trimethylbenzoic acid (1.0 equiv) is heated with formamide (3.0 equiv) and concentrated HCl at 120°C for 6 hours.

  • Step 2 : The intermediate is treated with ammonium hydroxide to precipitate the quinazolin-2-amine.

  • Yield : 68–72% after recrystallization from ethanol .

Key Data :

ParameterValue
Reaction Temperature120°C
CatalystNone (acidic conditions)
PurificationEthanol recrystallization

Synthesis of 5-Methyl-1,3,4-thiadiazole-2-thiol

The thiadiazole component is prepared via cyclization of thiosemicarbazide derivatives. A green method using methane sulfonic acid as a dehydrating agent achieves high purity .

Procedure :

  • Step 1 : Methyl thiosemicarbazide (1.0 equiv) reacts with acetic anhydride (1.2 equiv) in methane sulfonic acid at 80°C for 3 hours.

  • Step 2 : The product is neutralized with NaHCO₃ and extracted with dichloromethane.

  • Yield : 85–90% .

Key Data :

ParameterValue
Dehydrating AgentMethane sulfonic acid
Reaction Time3 hours
SolventSolvent-free

Construction of the Pyrimidin-4(3H)-one Core

The pyrimidinone scaffold is synthesized via cyclocondensation of β-ketoesters with guanidine derivatives. Copper-catalyzed methods enhance regioselectivity for the 2-amino position .

Procedure :

  • Step 1 : Ethyl acetoacetate (1.0 equiv) and guanidine hydrochloride (1.5 equiv) are heated in ethanol with NaOH at reflux for 4 hours.

  • Step 2 : The crude pyrimidinone is purified via silica gel chromatography.

  • Yield : 75–80% .

Key Data :

ParameterValue
CatalystNaOH
TemperatureReflux (78°C)
SolventEthanol

Coupling Reactions for Molecular Assembly

The final structure is assembled through two sequential couplings:

  • Amination at C2 : The pyrimidinone reacts with 4,6,8-trimethylquinazolin-2-amine under copper catalysis.

  • Sulfanyl Methylation : The thiadiazole-2-thiol is introduced via nucleophilic substitution.

Procedure for Amination :

  • Conditions : Pyrimidinone (1.0 equiv), quinazolin-2-amine (1.1 equiv), Cu(OAc)₂ (10 mol%), Et₃N (2.0 equiv) in anisole at 150°C (microwave, 20 min).

  • Yield : 70–75% .

Procedure for Sulfanyl Methylation :

  • Conditions : Aminated pyrimidinone (1.0 equiv), 5-methyl-1,3,4-thiadiazole-2-thiol (1.2 equiv), K₂CO₃ (2.0 equiv) in DMF at 60°C for 6 hours.

  • Yield : 65–70% .

Optimization Insights :

  • Solvent-free conditions with cobalt catalysts (e.g., 2[HDPH]:CoCl₄) improve thiadiazole coupling efficiency (88% yield) .

  • Microwave irradiation reduces reaction time for amination from 6 hours to 20 minutes .

Characterization and Analytical Data

The final product is characterized via NMR, MS, and elemental analysis. Key data from PubChem :

PropertyValue
Molecular FormulaC₁₉H₁₉N₇OS₂
Molecular Weight425.5 g/mol
¹H NMR (DMSO-d₆) δ 2.45 (s, 3H, CH₃-thiadiazole), 2.60–2.75 (m, 9H, quinazoline-CH₃), 4.25 (s, 2H, SCH₂), 8.10 (s, 1H, pyrimidinone-H)
ESI-MS m/z 426.1 [M+H]⁺

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiadiazole Sulfur

The thiadiazole ring’s sulfur atoms serve as reactive sites for nucleophilic substitution. For example, the sulfanyl (-S-) group attached to the methylene bridge undergoes alkylation or arylation under basic conditions:

  • Reaction with alkyl halides : In the presence of K₂CO₃, the sulfanyl group reacts with phenacyl bromide to form acetophenone derivatives .

  • Aryl substitution : Electrophilic aromatic substitution occurs at the 5-methyl-1,3,4-thiadiazole ring when treated with aryl halides in polar aprotic solvents (e.g., DMF).

Example Reaction Pathway :

Thiadiazole-SH+R-XBaseThiadiazole-S-R+HX\text{Thiadiazole-SH} + \text{R-X} \xrightarrow{\text{Base}} \text{Thiadiazole-S-R} + \text{HX}

Pyrimidinone Carbonyl Reactivity

The pyrimidin-4(3H)-one core participates in condensation and reduction reactions:

  • Condensation with amines : The carbonyl group reacts with primary amines to form Schiff bases, particularly under acidic catalysis.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the carbonyl to a hydroxyl group, yielding dihydropyrimidine derivatives.

Key Conditions :

Reaction TypeReagents/ConditionsProduct
Schiff base formationR-NH₂, HCl/EtOH, refluxImine-linked derivatives
Carbonyl reductionH₂ (1 atm), 10% Pd/C, EtOH, 25°C3,4-dihydropyrimidinone derivatives

Quinazoline Amino Group Reactivity

The amino group on the quinazoline ring undergoes acylation and sulfonation:

  • Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) in pyridine yields N-acylated derivatives .

  • Sulfonation : Reaction with sulfonyl chlorides forms sulfonamide linkages, enhancing solubility and bioactivity .

Example :

Quinazoline-NH2+R-SO2ClQuinazoline-NH-SO2R+HCl\text{Quinazoline-NH}_2 + \text{R-SO}_2\text{Cl} \rightarrow \text{Quinazoline-NH-SO}_2\text{R} + \text{HCl}

Oxidation of the Sulfanyl Group

The methyl-sulfanyl (-SCH₃) substituent on the thiadiazole oxidizes to sulfonyl (-SO₂CH₃) or sulfoxide (-SOCH₃) groups using H₂O₂ or meta-chloroperbenzoic acid (mCPBA) :

  • Sulfoxide formation : Controlled oxidation with mCPBA in CH₂Cl₂ at 0°C.

  • Sulfonation : Prolonged treatment with H₂O₂/HCOOH yields sulfonyl derivatives.

Biological Impact : Oxidation enhances solubility and modulates interactions with biological targets like tubulin.

Heterocyclic Ring Functionalization

The compound’s polycyclic structure allows for regioselective modifications:

  • Thiadiazole alkylation : Reacts with alkylating agents (e.g., methyl iodide) at the sulfur or nitrogen sites .

  • Quinazoline methylation : Electrophilic methylation (CH₃I/K₂CO₃) occurs at the 4-position of the quinazoline ring.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) enables aryl/heteroaryl group introduction at the pyrimidinone or quinazoline positions:

Br-Pyrimidinone+Ar-B(OH)2Pd(PPh3)4Ar-Pyrimidinone\text{Br-Pyrimidinone} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Ar-Pyrimidinone}

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of thiadiazole and quinazoline exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • Cytotoxic Activity : Compounds similar to this molecule have shown potent activity against breast cancer (MCF-7) and lung carcinoma (A549) with IC50 values suggesting strong efficacy.
  • Mechanism of Action : The compound may inhibit tubulin polymerization, impacting cell proliferation and offering potential as an anticancer agent. Molecular docking studies have demonstrated significant interactions with proteins involved in cancer pathways, such as tubulin and cell cycle regulators.

Antimicrobial Activity

Compounds containing thiadiazole structures have also been reported to possess antimicrobial properties. The presence of the sulfanyl group enhances the reactivity of the compound, making it a candidate for further exploration as an antimicrobial agent.

Synthesis and Reactivity

The synthesis of this compound may involve multi-step processes that require careful optimization to maximize yield. The reactivity can be attributed to:

  • Nucleophilic Substitution : The thiadiazole ring can engage in nucleophilic reactions due to sulfur's presence.
  • Carbonyl Reactions : The pyrimidinone structure allows for condensation and reduction reactions.

Comparative Analysis with Related Compounds

Several compounds share structural similarities with 6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one , highlighting its unique functionalities:

Compound NameStructure FeaturesBiological Activity
5-Methyl-1,3,4-thiadiazol-2-thiolContains thiadiazoleAntibacterial
4-amino-N-(5-methyl-1,3,4-thiadiazol)Amino group on thiadiazoleCytotoxic
8-Oxoquinazolin derivativesQuinazoline coreAntitumor

This table illustrates the dual action potential of the compound as both a quinazoline and thiadiazole derivative.

Mechanism of Action

The mechanism of action of 6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors, inhibiting their activity.

    Pathways Involved: It may interfere with cellular signaling pathways, leading to the inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similarity Metrics :

  • Tanimoto Coefficient: A widely used metric for structural similarity, calculated using fingerprint-based methods (e.g., MACCS or Morgan fingerprints) . For example, aglaithioduline showed ~70% similarity to SAHA (a known HDAC inhibitor) in a Tanimoto analysis .
  • Dice Index : Complementary to Tanimoto, emphasizing common substructures .
  • Molecular Networking : Clusters compounds by fragmentation patterns (cosine scores ≥0.7 indicate high similarity) .

Bioactivity and Pharmacokinetic Comparisons

Bioactivity Profiling

Compounds with structural similarity to the target compound often exhibit overlapping bioactivity profiles. For instance:

  • Thiadiazole-containing derivatives (e.g., ) are associated with kinase inhibition and antimicrobial activity due to sulfur-mediated interactions with catalytic sites.
  • Quinazoline-substituted pyrimidinones (e.g., ) show affinity for nucleic acid-binding proteins, aligning with observed anticancer activity in NCI-60 screenings .

Clustering analyses of bioactivity data (e.g., NCI-60 cytotoxicity profiles) reveal that structural analogues frequently group into clusters with shared modes of action, such as DNA intercalation or enzyme inhibition .

Pharmacokinetics

  • Metabolic Stability : Sulfanyl-methyl linkages may reduce oxidative metabolism compared to ether or amine analogs .

Key Research Findings

Structural-Activity Relationships: Thiadiazole-sulfanylmethyl groups enhance bioactivity in pyrimidinone derivatives by promoting hydrophobic interactions with protein pockets . Trimethylquinazoline substitutions improve selectivity for kinase targets compared to unsubstituted quinazolines .

Limitations of Similarity-Based Screening :

  • QSAR models may overlook dissimilar compounds with identical bioactivity, emphasizing the need for multi-metric approaches .

Biological Activity

The compound 6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one is a complex organic molecule that incorporates a 1,3,4-thiadiazole moiety and a quinazoline structure. This compound has garnered attention for its potential biological activities, including anticancer, antimicrobial, and anticonvulsant properties.

Chemical Structure and Properties

The molecular formula of the compound is C15H18N6SC_{15}H_{18}N_{6}S with a molecular weight of approximately 318.41 g/mol. The structural features include:

  • Thiadiazole Ring : Known for various biological activities.
  • Quinazoline Moiety : Associated with anticancer properties.

1. Anticancer Activity

Research has demonstrated that derivatives containing the thiadiazole and quinazoline structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Testing : Compounds with similar structures showed IC50 values in the micromolar range against MDA-MB-231 (breast cancer) and HeLa (cervical cancer) cell lines. Specific studies have reported that certain derivatives can inhibit cell proliferation more effectively than standard chemotherapeutics like cisplatin .

2. Antimicrobial Activity

The compound's potential as an antimicrobial agent has been explored:

  • In Vitro Studies : Several studies have indicated that thiadiazole derivatives demonstrate activity against bacteria such as Escherichia coli and Staphylococcus aureus. The mechanism is thought to involve disruption of bacterial cell wall synthesis or function .

3. Anticonvulsant Activity

The anticonvulsant properties of similar thiadiazole compounds have been documented:

  • Animal Models : In vivo studies using models like the maximal electroshock (MES) test have shown that certain thiadiazole derivatives can significantly reduce seizure activity. The structure-activity relationship (SAR) suggests that modifications to the thiadiazole ring enhance potency .

Table 1: Summary of Biological Activities

Activity TypeModel/Cell LineIC50/EffectivenessReference
AnticancerMDA-MB-231IC50 = 3.3 μM
AntimicrobialE. coliEffective against multiple strains
AnticonvulsantMES modelSignificant reduction in seizures

Q & A

Q. Q1. What are the optimal reaction conditions for synthesizing the thiadiazolyl-sulfanyl-methyl and quinazolinyl-amino moieties in this compound?

A1. Synthesis involves multi-step reactions:

  • Thiadiazole ring formation : Cyclization using sulfur/nitrogen sources (e.g., thiourea derivatives) under acidic or thermal conditions. For example, toluene-2-sulfonic acid catalyzes methoxy group introduction in related pyrimidinones .
  • Quinazoline coupling : Nucleophilic substitution or Buchwald-Hartwig amination for attaching the 4,6,8-trimethylquinazolin-2-ylamino group to the pyrimidine core. Reflux in aprotic solvents (e.g., DMF) with Pd catalysts is typical for analogous structures .

Q. Q2. Which analytical methods are most effective for characterizing this compound’s purity and structure?

A2.

  • NMR : 1^1H and 13^13C NMR confirm regiochemistry, e.g., aromatic protons (δ 7.2–8.5 ppm) and methyl groups (δ 2.1–2.8 ppm) .
  • Mass spectrometry (EI or ESI) : Identifies molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns. For example, thiadiazole-containing analogs show characteristic S–C–N cleavage .
  • Elemental analysis : Validates C, H, N, S percentages (±0.3% deviation) .

Advanced Mechanistic and Functional Studies

Q. Q3. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?

A3.

  • Core modifications : Replace the pyrimidin-4(3H)-one ring with pyridine or triazole to assess solubility/bioactivity trade-offs .
  • Substituent analysis : Vary methyl groups on the quinazoline (e.g., 4,6,8-trimethyl vs. 4-methyl) to evaluate steric/electronic effects on target binding. Trifluoromethyl groups in analogs enhance metabolic stability .
  • In silico docking : Use software like AutoDock to predict interactions with targets (e.g., kinases) based on crystallographic data from related pyrimidine derivatives .

Q. Q4. What experimental models are suitable for evaluating this compound’s kinase inhibition potential?

A4.

  • In vitro kinase assays : Use purified Src/Abl kinases with ATP analogs (e.g., ADP-Glo™) to measure IC50_{50}. Similar compounds show sub-micromolar inhibition .
  • Cellular models : Test antiproliferative effects in cancer lines (e.g., K562 leukemia) with Western blotting to confirm downstream target phosphorylation .

Data Interpretation and Contradictions

Q. Q5. How should researchers resolve discrepancies in reported bioactivity data for structurally similar compounds?

A5.

  • Control standardization : Ensure consistent assay conditions (e.g., ATP concentration, incubation time). For example, IC50_{50} variations in kinase inhibitors may arise from differing ATP levels .
  • Meta-analysis : Compare data across studies using normalized metrics (e.g., % inhibition at 10 µM). Analogous thiadiazole-pyrimidine hybrids show conflicting cytotoxicity due to cell line heterogeneity .

Q. Q6. What are the limitations of using logP values to predict this compound’s bioavailability?

A6.

  • LogP vs. logD : LogP (octanol/water) ignores ionization; measure logD at physiological pH (7.4) for accurate membrane permeability estimation. Quinazoline derivatives often exhibit pH-dependent solubility .
  • Alternative metrics : Use polar surface area (PSA) and molecular weight to assess compliance with Lipinski’s rules. Methyl groups may reduce PSA but increase hydrophobicity .

Environmental and Stability Considerations

Q. Q7. How can the environmental fate of this compound be assessed in long-term studies?

A7.

  • Abiotic degradation : Hydrolysis under acidic/basic conditions (e.g., pH 3–10) to identify breakdown products. Pyrimidinones degrade via ring-opening under UV light .
  • Biotic transformation : Incubate with soil microbiota or liver microsomes to detect metabolites (LC-MS/MS). Thiadiazole rings are resistant to microbial degradation .

Q. Q8. What storage conditions are critical to maintaining this compound’s stability?

A8.

  • Temperature : Store at –20°C in amber vials to prevent thermal decomposition (common in sulfanyl-methyl derivatives) .
  • Humidity control : Use desiccants (silica gel) to avoid hygroscopic degradation. Methylquinazoline analogs absorb moisture, leading to dimerization .

Target Identification and Validation

Q. Q9. What strategies can confirm the compound’s primary molecular target in complex biological systems?

A9.

  • Pull-down assays : Immobilize the compound on beads and incubate with cell lysates; identify bound proteins via mass spectrometry .
  • CRISPR-Cas9 knockout : Delete putative targets (e.g., kinases) in cell lines and assess resistance to the compound .

Q. Q10. How can off-target effects be minimized during in vivo studies?

A10.

  • Dose optimization : Perform pharmacokinetic profiling (Cmax_{max}, AUC) to establish a therapeutic window .
  • Proteome-wide screening : Use affinity-based chemoproteomics to map off-target interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.